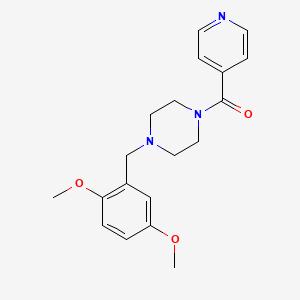![molecular formula C13H19NO4S B5795691 methyl N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycinate](/img/structure/B5795691.png)
methyl N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycinate, also known as MTSG, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MTSG is a glycine derivative that is commonly used as a reagent in organic synthesis. It is a white crystalline powder that is soluble in organic solvents and water.
Mecanismo De Acción
The mechanism of action of methyl N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycinate is not well understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
methyl N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycinate has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells. methyl N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycinate has also been found to exhibit antioxidant activity and has been studied for its potential use in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycinate has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, methyl N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycinate has some limitations as well. It is a toxic compound and requires careful handling. It is also not very soluble in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on methyl N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycinate. One area of research is the development of new synthetic methods for the production of methyl N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycinate. Another area of research is the study of its potential applications in the field of medicinal chemistry. Additionally, further research is needed to fully understand the mechanism of action of methyl N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycinate and its effects on various biochemical and physiological processes.
Métodos De Síntesis
Methyl N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycinate can be synthesized through a multi-step process. The first step involves the reaction of 2,3,5,6-tetramethylphenylsulfonyl chloride with glycine in the presence of a base. This results in the formation of N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycine. The next step involves the methylation of N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycine using dimethyl sulfate in the presence of a base. This results in the formation of methyl N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycinate.
Aplicaciones Científicas De Investigación
Methyl N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycinate has been extensively studied for its potential applications in various fields of scientific research. It has been found to be an effective reagent for the synthesis of various organic compounds. methyl N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycinate has also been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit antitumor activity and has been studied for its potential use in the treatment of cancer.
Propiedades
IUPAC Name |
methyl 2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-8-6-9(2)11(4)13(10(8)3)19(16,17)14-7-12(15)18-5/h6,14H,7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVAXIWVQMTWJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC(=O)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[(4-bromobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5795615.png)


![N-[(2-hydroxy-3-quinolinyl)methyl]-2-methyl-N-propylpropanamide](/img/structure/B5795629.png)
![1-{[(4-methylphenyl)thio]acetyl}azepane](/img/structure/B5795632.png)
![N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide](/img/structure/B5795633.png)

![N'-[(2-naphthylsulfonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5795642.png)
![4-chloro-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide](/img/structure/B5795654.png)


![5-(2,5-dimethylbenzylidene)-3-[(2,5-dimethylbenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5795672.png)

![N-(3,4-dimethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5795708.png)